Maytenonic acid
Overview
Description
Scientific Research Applications
Antibacterial Properties
Maytenonic acid, isolated from the root-bark of Maytenus senegalensis, exhibits significant antibacterial activity. This activity is notable in the context of traditional medicinal use in East Africa, providing a scientific basis for its effectiveness in treating bacterial infections (Lindsey et al., 2006).
Cytotoxicity and Cancer Research
Research has revealed the cytotoxic potential of compounds related to Maytenonic acid, such as Ficusonic acid isolated from Maytenus royleanus. These compounds exhibit cytotoxic activity against cancer cell lines, suggesting potential applications in cancer research and treatment (Din et al., 2013).
Anti-inflammatory and Analgesic Potential
Compounds from the Maytenus genus, including Maytenonic acid, have shown promising results in the treatment of painful inflammatory diseases. The variety of biological activities, such as analgesic and anti-inflammatory effects, points to potential applications in treating diseases like rheumatoid arthritis and ulcers (Veloso et al., 2017).
Gastroprotective Effects
The Maytenus species, including those containing Maytenonic acid, have been used traditionally for gastric ulcer treatment. Scientific studies have confirmed their gastroprotective activity, suggesting a role in the treatment and management of stomach ulcers (de Andrade et al., 2007).
Antimicrobial Activity
Investigations into the antimicrobial properties of triterpenes isolated from Maytenus leaves, including Maytenonic acid, have demonstrated their effectiveness against a range of microorganisms. This highlights their potential use in treating infections caused by bacteria and fungi (Mokoka et al., 2013).
Phytochemical Research
Studies on the chemical constituents of Maytenus species, including Maytenonic acid, have enriched the understanding of their phytochemical profile. This research aids in identifying the active components responsible for their medicinal properties and potential pharmaceutical applications (Huang et al., 2021).
properties
IUPAC Name |
(2R,4aS,6aS,6aR,6bS,8aS,9R,12aS,14aS,14bR)-2,4a,6a,6a,8a,9,14a-heptamethyl-10-oxo-3,4,5,6,6b,7,8,9,11,12,12a,13,14,14b-tetradecahydro-1H-picene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-19-20(31)8-9-21-27(19,4)11-10-22-28(21,5)15-17-30(7)23-18-26(3,24(32)33)13-12-25(23,2)14-16-29(22,30)6/h19,21-23H,8-18H2,1-7H3,(H,32,33)/t19-,21+,22-,23+,25+,26+,27+,28-,29+,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWHDGKOSUKYOV-GDXNDQEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)O)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90955232 | |
Record name | 2,4a,6a,8a,9,12b,14a-Heptamethyl-10-oxodocosahydropicene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90955232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Maytenonic acid | |
CAS RN |
33600-93-0 | |
Record name | Polpunonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33600-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Maytenonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033600930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4a,6a,8a,9,12b,14a-Heptamethyl-10-oxodocosahydropicene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90955232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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